3-Oxododecanoic acid

Description

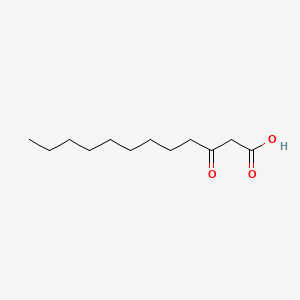

3-oxolauric acid is a 3-oxo fatty acid. It derives from a dodecanoic acid. It is a conjugate acid of a 3-oxododecanoate.

Structure

3D Structure

Properties

Molecular Formula |

C12H22O3 |

|---|---|

Molecular Weight |

214.3 g/mol |

IUPAC Name |

3-oxododecanoic acid |

InChI |

InChI=1S/C12H22O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h2-10H2,1H3,(H,14,15) |

InChI Key |

DZHSPYMHDVROSM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)CC(=O)O |

Canonical SMILES |

CCCCCCCCCC(=O)CC(=O)O |

physical_description |

Solid |

Origin of Product |

United States |

A Glimpse into the World of Bacterial Communication: Quorum Sensing

Quorum sensing is a widespread mechanism of cell-to-cell communication in bacteria that enables them to monitor their population density and collectively alter gene expression. nih.govbritannica.com This process relies on the production, release, and detection of small signaling molecules called autoinducers. nih.gov As the bacterial population grows, the concentration of these autoinducers increases. Once a threshold concentration is reached, it triggers a coordinated change in the expression of specific genes across the entire population. nih.govbritannica.com

This synchronized behavior allows bacteria to undertake tasks that would be ineffective if carried out by individual cells, such as biofilm formation, virulence factor expression, bioluminescence, and sporulation. wikipedia.orgasm.org Gram-negative and Gram-positive bacteria employ different classes of autoinducers for communication. nih.gov Gram-negative bacteria primarily use N-acyl homoserine lactones (AHLs), while Gram-positive bacteria typically utilize processed oligopeptides. nih.govnih.gov

The ability of bacteria to communicate and coordinate their actions through quorum sensing has profound implications for their survival, adaptation, and interaction with their environment and host organisms. britannica.com

The Language of Gram Negative Bacteria: N Acyl Homoserine Lactones Ahls

N-Acyl homoserine lactones (AHLs) represent a major class of signaling molecules used in quorum sensing, particularly by Gram-negative bacteria. wikipedia.orgnih.gov These molecules consist of a conserved homoserine lactone ring linked to an acyl side chain of variable length (typically 4 to 18 carbons) and modification. nih.govfrontiersin.org The specificity of AHL signaling is determined by the length and chemical modifications of the acyl chain, such as the presence of an oxo or hydroxyl group at the C3 position. nih.gov

The biosynthesis of AHLs is generally catalyzed by enzymes of the LuxI family. nih.gov These signaling molecules can diffuse across the bacterial cell membrane. nih.gov When the external concentration of a specific AHL reaches a critical threshold, it binds to and activates a cognate cytoplasmic receptor protein, typically a member of the LuxR family of transcriptional regulators. nih.gov This AHL-receptor complex then modulates the expression of target genes, leading to a coordinated population-wide response.

The diversity of AHL structures allows for a high degree of specificity in bacterial communication, enabling intricate regulatory networks within and between bacterial species. nih.gov

A Principal Regulator: N 3 Oxododecanoyl L Homoserine Lactone 3 Oxo C12 Hsl

Enzymatic Pathways for 3-Oxododecanoyl-Acyl Chain Synthesis

The 3-oxododecanoyl acyl chain, a crucial component of 3-oxo-C12-HSL, is derived from bacterial fatty acid biosynthesis pathways. frontiersin.orgpnas.orgmbl.or.krnih.govresearchgate.net

3-Oxododecanoic acid, also known as 3-oxododecanoate, is classified as a medium-chain keto acid. hmdb.ca It serves as an intermediate within the broader fatty acid biosynthesis pathway. hmdb.cahmdb.cafoodb.caumaryland.eduontosight.aipathbank.org In the context of AHL synthesis in bacteria, the acyl chain of AHLs originates from the cellular acyl-acyl carrier protein (acyl-ACP) pool. frontiersin.orgpnas.orgmbl.or.krnih.govresearchgate.net Specifically, 3-oxo-acyl-ACPs are identified as the direct precursors for 3-oxo-AHLs. researchgate.net The initial steps in this pathway involve the derivation of malonyl-ACP from malonyl-CoA, followed by its condensation with an existing acyl-ACP, a reaction catalyzed by the enzyme FabB. researchgate.net

N-(3-Oxododecanoyl)-L-homoserine Lactone Synthase (LasI) Function and Mechanism

The LasI enzyme, a member of the LuxI family of AHL synthases, is primarily responsible for the synthesis of N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) in Pseudomonas aeruginosa. frontiersin.orgoup.commdpi.compnas.orgnih.govmbl.or.krnih.govnih.gov

Genetic Loci and Regulatory Elements Controlling AHL Production

In Pseudomonas aeruginosa, the production of AHLs, particularly 3-oxo-C12-HSL, is tightly controlled by a complex genetic regulatory network, primarily involving the las quorum sensing (QS) system. oup.commdpi.compnas.orgnih.gov

The las system comprises two key genes: lasI, which encodes the AHL synthase responsible for 3-oxo-C12-HSL synthesis, and lasR, which encodes the cognate transcriptional regulator. oup.commdpi.compnas.orgnih.govresearchgate.net The expression of lasR occurs throughout the bacterial growth phase, with increased expression observed as the culture enters the stationary phase. oup.comoup.com Once 3-oxo-C12-HSL reaches a critical threshold concentration, it binds to the LasR protein, forming an active LasR/3-oxo-C12-HSL complex. oup.compnas.orgresearchgate.netoup.com This complex then positively regulates the transcription of lasI, creating a positive autoinduction loop that amplifies signal production. oup.compnas.orgresearchgate.netoup.com The LasR/3-oxo-C12-HSL complex also plays a role in regulating the expression of rhlR, another key regulator in P. aeruginosa's quorum sensing. oup.comoup.com

Beyond the core lasI-lasR feedback loop, several other regulatory elements modulate AHL production:

RsaL: This regulatory protein is encoded by the rsaL gene, which is often located intergenically between the synthase (lasI) and receptor (lasR) genes. researchgate.netoup.com RsaL acts as a transcriptional repressor of lasI expression, particularly at low AHL concentrations or during the early growth phases of the bacterial population. oup.comresearchgate.netoup.com It binds near the LasR binding site on the bidirectional lasI-rsaL promoter, contributing to an incoherent feedforward loop that fine-tunes 3-oxo-C12-HSL production. researchgate.net

MvaT: This regulatory protein has been implicated in the transcriptional repression of quorum sensing systems, including AHL production, at low cell densities. oup.comoup.com

QscR: P. aeruginosa possesses a third LuxR homolog, QscR. oup.compnas.org In the absence of QscR, there is a premature transcription of both lasI and rhlI AHL signal generator genes, leading to earlier production of AHLs. oup.commbl.or.kroup.com QscR is thought to inhibit LasR and RhlR at low AHL concentrations by forming inactive heterodimers with them, thereby suppressing the expression of QS-regulated genes. oup.com

These interconnected regulatory elements ensure that 3-oxo-C12-HSL production is tightly controlled in a cell-density-dependent manner, allowing P. aeruginosa to coordinate collective behaviors essential for its lifestyle and pathogenicity.

The LasR Receptor Protein: Structure, Function, and Ligand Binding

The LasR protein is a cytoplasmic receptor belonging to the LuxR-type family of transcriptional regulators. It functions as a ligand-dependent transcriptional activator, meaning it requires the binding of its cognate AHL signal molecule, 3O-C12-HSL, to become active.

The structure of LasR consists of two main domains: an N-terminal ligand-binding domain (LBD) and a C-terminal DNA-binding domain (DBD). The LBD is responsible for recognizing and binding 3O-C12-HSL, while the DBD contains a helix-turn-helix motif that interacts with specific DNA sequences in the promoter regions of target genes. Upon ligand binding, LasR typically forms a homodimer, which is essential for its transcriptional activity.

LasR exhibits high specificity for 3O-C12-HSL. This specificity is primarily determined by the acyl chain length and the presence of the 3-oxo group on the acyl chain of the homoserine lactone molecule. While LasR can bind other AHLs, 3O-C12-HSL is its most potent and biologically relevant agonist. Studies have shown that variations in the acyl chain length or the modification of the 3-oxo group significantly reduce or abolish LasR binding affinity and activation. For instance, AHLs with shorter acyl chains or without the 3-oxo group are less effective at activating LasR.

Table 1: Relative Specificity of LasR for Various Acyl-Homoserine Lactones

| Acyl-Homoserine Lactone (AHL) | Acyl Chain Length | 3-Oxo Group | LasR Binding/Activation | Reference |

| N-(3-Oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) | C12 | Present | High (Primary Agonist) | |

| N-(3-Oxohexanoyl)-L-homoserine lactone (3O-C6-HSL) | C6 | Present | Lower (Weak Agonist) | |

| N-Dodecanoyl-L-homoserine lactone (C12-HSL) | C12 | Absent | Reduced | |

| N-Hexanoyl-L-homoserine lactone (C6-HSL) | C6 | Absent | Very Low/None |

The binding of 3O-C12-HSL to the LBD of LasR induces significant conformational changes within the protein. In the absence of 3O-C12-HSL, LasR is largely unstructured or exists in an inactive conformation. Upon ligand binding, the LBD undergoes a structural rearrangement that stabilizes the protein, facilitating its dimerization. This conformational shift exposes or properly positions the DBD, enabling it to bind to specific DNA sequences, known as las-box or lux-box elements, in the promoter regions of target genes. The dimerization of ligand-bound LasR is crucial for its high-affinity DNA binding and subsequent transcriptional activation.

Intracellular Signaling Cascades Initiated by N-(3-Oxododecanoyl)-L-homoserine Lactone-LasR Complex

The formation of the 3O-C12-HSL-LasR complex initiates a complex intracellular signaling cascade that ultimately leads to changes in gene expression. This cascade involves direct interaction with DNA regulatory elements and intricate interplay with other regulatory systems within P. aeruginosa.

The activated 3O-C12-HSL-LasR dimer translocates to the bacterial chromosome and binds to specific palindromic DNA sequences, often referred to as las-box or lux-box motifs. These motifs are typically located in the promoter regions of genes regulated by the LasR system. The consensus sequence for a las-box is generally N-ACCTG-N(0-10)-AGGTCA-N, where N represents any nucleotide.

Binding of the LasR dimer to these DNA elements recruits RNA polymerase and other transcriptional machinery, leading to the transcriptional activation of downstream target genes. This direct interaction with DNA is the primary mechanism by which the LasR system exerts its regulatory control over a vast regulon of genes involved in virulence, biofilm formation, and other physiological processes.

The LasR system does not operate in isolation but is intricately intertwined with other global regulatory networks in P. aeruginosa. This cross-talk allows for fine-tuning of bacterial responses to environmental cues and population density.

Rhl System: The LasR system positively regulates the expression of the rhlI gene, which encodes the synthase for the second major AHL signal, N-butanoyl-L-homoserine lactone (C4-HSL). C4-HSL, in turn, activates the RhlR receptor, leading to the expression of a distinct set of Rhl-controlled genes. This hierarchical regulation ensures that the LasR system often acts upstream of the Rhl system.

Pqs System: The Pseudomonas quinolone signal (PQS) system, which produces 2-heptyl-3-hydroxy-4-quinolone, is also influenced by the LasR system. LasR directly activates the expression of genes involved in PQS biosynthesis, such as pqsH. The PQS system, in turn, can modulate the expression of LasR-dependent genes, forming a complex regulatory loop.

c-di-GMP Signaling: Cyclic di-GMP (c-di-GMP) is a ubiquitous second messenger that plays a crucial role in regulating the transition between planktonic and sessile (biofilm) lifestyles. There is evidence of interplay between AHL quorum sensing and c-di-GMP levels. For instance, some c-di-GMP-metabolizing enzymes are regulated by QS, and c-di-GMP can influence the expression or activity of QS components.

PhoB System: The PhoB/PhoR two-component system is involved in phosphate (B84403) homeostasis. While less directly linked than Rhl or Pqs, some studies suggest potential cross-talk or influence of phosphate availability (and thus PhoB activity) on QS-regulated virulence factors, though the precise molecular mechanisms involving LasR directly are still under investigation.

Table 2: Interplay of LasR with Other Regulatory Systems

| Regulatory System | Key Interplay Mechanism with LasR | Reference |

| Rhl System | LasR activates rhlI (C4-HSL synthase); RhlR/C4-HSL regulates distinct genes. | |

| Pqs System | LasR activates PQS biosynthesis genes (pqsH); PQS influences LasR-dependent genes. | |

| c-di-GMP Signaling | QS influences c-di-GMP levels; c-di-GMP impacts QS-regulated processes. | |

| PhoB System | Potential indirect influence on QS-regulated virulence factors. |

Downstream Gene Expression Profiling and Transcriptomic Responses to N-(3-Oxododecanoyl)-L-homoserine Lactone

The activation of the LasR system by 3O-C12-HSL leads to a profound and widespread alteration in the gene expression profile of P. aeruginosa. Transcriptomic studies, primarily using microarray and RNA sequencing technologies, have revealed that the LasR regulon encompasses hundreds of genes, affecting diverse cellular processes.

Key categories of genes upregulated by the 3O-C12-HSL-LasR complex include:

Virulence Factors: Many genes encoding extracellular virulence factors are positively regulated by LasR. These include elastase (LasB), alkaline protease (AprA), exotoxin A (ToxA), and the type III secretion system (T3SS) components. These factors contribute significantly to the pathogenicity of P. aeruginosa in various infections.

Biofilm Formation: LasR plays a crucial role in the initial stages of biofilm formation and maturation. Genes involved in exopolysaccharide production (e.g., alginate), adhesion, and structural components of the biofilm matrix are often found within the LasR regulon.

Secondary Metabolite Production: Beyond virulence factors, LasR also influences the production of various secondary metabolites, including phenazines and pyocyanin (B1662382), which contribute to oxidative stress and host tissue damage.

Nutrient Acquisition and Metabolism: Some genes related to iron uptake (e.g., pyoverdine), phosphate acquisition, and general metabolic pathways are also found to be regulated by the LasR system, indicating its broad impact on bacterial physiology.

Conversely, some genes are negatively regulated by the LasR system, suggesting a complex interplay of activation and repression to optimize bacterial adaptation and survival. The precise set of genes regulated can also vary depending on environmental conditions and the specific strain of P. aeruginosa.

Table 3: Examples of Genes and Processes Regulated by the LasR System

| Gene/Process Category | Specific Examples | Effect of LasR Activation | Reference |

| Virulence Factors | Elastase (LasB) | Upregulated | |

| Alkaline Protease (AprA) | Upregulated | ||

| Exotoxin A (ToxA) | Upregulated | ||

| Type III Secretion System | Upregulated | ||

| Biofilm Formation | Alginate production | Upregulated | |

| Adhesion proteins | Upregulated | ||

| Secondary Metabolites | Phenazines (e.g., Pyocyanin) | Upregulated | |

| Quorum Sensing | rhlI (C4-HSL synthase) | Upregulated | |

| pqsH (PQS biosynthesis) | Upregulated |

Identification of N-(3-Oxododecanoyl)-L-homoserine Lactone-Regulated Genes

The LasR-3O-C12-HSL complex regulates a vast regulon of genes in P. aeruginosa that are critical for various aspects of bacterial pathogenesis and survival. nih.govnih.gov These regulated genes include those encoding virulence factors such as elastases, alkaline protease, pyocyanin, rhamnolipids, lipases, neuraminidase, exotoxin A, and siderophore secretion. researchgate.netnih.gov The expression of these virulence factors is essential for the establishment and persistence of P. aeruginosa infections, particularly in conditions like cystic fibrosis. nih.govresearchgate.net

Furthermore, 3O-C12-HSL-regulated genes are involved in processes beyond virulence, including twitching motility and the formation of differentiated biofilms. nih.gov Biofilm formation is crucial for P. aeruginosa to evade host defenses and enhance antibiotic resistance. nih.gov The QS system, particularly the Las system, orchestrates these complex behaviors, allowing the bacterial population to act as a multicellular entity. nih.govresearchgate.net

Quantitative Analysis of Gene Expression Modulation

Quantitative analysis of gene expression modulation by 3O-C12-HSL has been performed using techniques such as quantitative PCR (qPCR) and RNA-sequencing (RNA-seq). nih.govaai.orgoup.com These studies provide detailed insights into the extent and specificity of gene regulation. For example, the LasR:3OC12–HSL complex is known to activate the transcription of many genes, including rhlR, a key component of the Rhl quorum sensing system, by as much as 20-fold. nih.gov

Research has shown that 3O-C12-HSL can induce the expression of inflammatory mediators in host cells. For instance, dermal injections of 3O-C12-HSL in mice stimulated a significant induction of mRNAs for cytokines such as interleukin-1α (IL-1α) and IL-6, and chemokines like macrophage inflammatory protein 2 (MIP-2), monocyte chemotactic protein 1, MIP-1β, and inducible protein 10. nih.gov It also induced cyclooxygenase 2 (Cox-2) expression, an enzyme linked to inflammation. nih.gov

In studies on host cells, 3O-C12-HSL has been shown to activate NF-κB, leading to increased transcription of genes like KC (mouse IL-8) and IL-6. aai.org However, it can also inhibit the secretion of these inflammatory mediators, suggesting a complex modulatory role. aai.org Quantitative proteomic analyses using LC-MS/MS have also identified differentially expressed mitochondrial proteins in fibroblasts and epithelial cells exposed to 3O-C12-HSL, indicating its impact on host cellular metabolism and stress responses. frontiersin.org

LasR-Independent Mechanisms of Action

While LasR is the canonical receptor for 3O-C12-HSL in P. aeruginosa, research has revealed that 3O-C12-HSL can exert effects through mechanisms independent of LasR, particularly in the context of host-pathogen interactions and under specific growth conditions. nih.govasm.orgnih.gov

One significant aspect of LasR-independent action involves the direct modulation of host immune responses. 3O-C12-HSL has been shown to affect eukaryotic cells directly, influencing various cell types including macrophages, fibroblasts, epithelial cells, mast cells, T lymphocytes, B lymphocytes, and neutrophils. aai.orgaai.orgnih.govnih.gov These effects can be both pro-inflammatory and anti-inflammatory, depending on the cellular context and concentration. aai.orgnih.gov For instance, 3O-C12-HSL can induce apoptosis in various host cells and dysregulate calcium levels, leading to mitochondrial dysfunction. researchgate.netnih.gov It can also suppress cytokine production in macrophages and reciprocally modulate pro- and anti-inflammatory cytokines. nih.govebi.ac.uk

Furthermore, some studies suggest that 3O-C12-HSL can have regulatory effects in P. aeruginosa even in the absence of its cognate receptor, LasR, especially during surface growth. asm.org This indicates that the molecule might participate in regulatory processes or interact with other cellular components beyond the well-established LasR-dependent pathway. Mutations in the bacterial C12 receptor gene (lasR) are frequently observed during chronic P. aeruginosa infections, suggesting that the immunomodulatory activity of 3O-C12-HSL, rather than solely its quorum sensing activity, might be crucial for the establishment of chronic infections. nih.gov

Biological Roles and Functional Implications of N 3 Oxododecanoyl L Homoserine Lactone in Microbial Physiology and Pathogenesis

Modulation of Antibiotic Resistance Mechanisms

N-(3-Oxododecanoyl)-L-homoserine Lactone (3-oxo-C12-HSL) is intricately linked to the modulation of antibiotic resistance mechanisms in bacteria, primarily through its influence on biofilm formation and, to some extent, efflux pump activity ontosight.aiasm.orgresearchgate.netmdpi.cominnspub.net. The QS system, in which 3-oxo-C12-HSL is a key autoinducer, regulates the expression of numerous genes essential for bacterial survival and pathogenicity, including those contributing to resistance ontosight.aiasm.orgresearchgate.net. Strategies aimed at interfering with QS, such as quorum sensing inhibitors (QSIs), are being explored as potential therapeutic avenues to reduce bacterial virulence and enhance the efficacy of antibiotic treatments without imposing direct selective pressure for resistance development ontosight.airesearchgate.netmdpi.com.

Association with Efflux Pump Expression

The relationship between 3-oxo-C12-HSL and bacterial efflux pumps, which contribute to multidrug resistance, is complex. Efflux pumps are membrane proteins that actively transport various substrates, including antibiotics and signaling molecules, out of the bacterial cell scienceopen.com. The MexAB-OprM efflux system in P. aeruginosa has been implicated in the extrusion of acyl homoserine lactones (AHLs), including 3-oxo-C12-HSL, and its overexpression can impact the QS response scienceopen.comnih.gov. However, some studies present conflicting findings regarding the direct extrusion of 3-oxo-C12-HSL by MexAB-OprM, suggesting that its accumulation might be similar in wild-type and MexAB-OprM overexpressing strains under certain conditions biorxiv.org. Another efflux pump, MexCD-OprJ, has been observed to have only a minor impact on the expression of AHL-related genes, including lasI, which is responsible for 3-oxo-C12-HSL synthesis nih.gov. While N-butyryl-L-homoserine lactone (C4-HSL) has been shown to enhance the transcription of mexAB-oprM, 3-oxo-C12-HSL has only a slight effect on this expression nih.gov. The intricate interplay between QS signals and efflux pumps suggests a role in maintaining the robustness and plasticity of the bacterial intercellular signaling network and influencing antibiotic resistance scienceopen.combiorxiv.org.

Impact on Antibiotic Tolerance within Biofilms

Biofilm formation is a critical mechanism by which P. aeruginosa and other bacteria enhance their tolerance and resistance to antibiotics and host immune responses ontosight.aiasm.orgresearchgate.netmdpi.comnih.gov. The production of 3-oxo-C12-HSL by the LasI synthase and its interaction with the LasR transcriptional regulator are crucial for activating genes involved in biofilm formation, including those encoding exopolysaccharide (EPS) components frontiersin.orgmdpi.cominnspub.net. Quorum sensing, regulated by molecules like 3-oxo-C12-HSL, enables P. aeruginosa to form differentiated biofilms that provide a protective advantage against antimicrobial agents asm.orgnih.gov. Studies have demonstrated that the addition of 3-oxo-C12-HSL can restore the formation of structured biofilms, underscoring its essential role in this resistance mechanism innspub.net. Interfering with the QS system, for example, by inhibiting 3-oxo-C12-HSL synthesis or signaling, is a promising strategy to disrupt biofilms and increase their susceptibility to antibiotics researchgate.netmdpi.com.

Interspecies Communication and Polymicrobial Interactions

N-(3-Oxododecanoyl)-L-homoserine Lactone (3-oxo-C12-HSL) is a key mediator in both inter-bacterial communication (quorum sensing) and inter-kingdom signaling, influencing complex interactions within microbial communities and with host organisms oup.comnih.govfrontiersin.orgfrontiersin.org. This signaling molecule allows P. aeruginosa to coordinate its behavior as a population, but its influence extends beyond intraspecies communication.

Influence on Symbiotic and Antagonistic Relationships

3-oxo-C12-HSL plays a significant role in shaping both symbiotic and antagonistic relationships within microbial ecosystems and with host organisms. It has been observed to modulate host immune responses, which can contribute to the establishment of chronic infections by opportunistic pathogens like P. aeruginosa oup.comnih.govasm.orgfrontiersin.orgresearchgate.net. For instance, 3-oxo-C12-HSL can down-regulate pro-inflammatory cytokines like TNFα while amplifying anti-inflammatory cytokines such as IL-10 in stimulated macrophages nih.gov. It can also induce neutrophil chemotaxis and activate immune responses in lymphocytes nih.govasm.orgfrontiersin.org. Beyond host interactions, 3-oxo-C12-HSL can exhibit antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, indicating its role in antagonistic interspecies competition royalsocietypublishing.org. Furthermore, it has been shown to influence the growth and adhesion of fungal species like Candida auris and Candida albicans, suggesting its involvement in polymicrobial interactions in shared niches kab.ac.ug.

Role in Mixed Microbial Communities and Environmental Niches

P. aeruginosa frequently exists in polymicrobial communities, such as biofilms, across diverse environmental and clinical niches, including the lungs of cystic fibrosis patients researchgate.netbiorxiv.orgasm.orgfrontiersin.org. In these mixed microbial communities, 3-oxo-C12-HSL contributes to shaping community responses and can be sensed by other bacterial species, facilitating interspecies communication oup.comscienceopen.combiorxiv.org. The ability of P. aeruginosa to respond to self-produced signal molecules like 3-oxo-C12-HSL is crucial for its colonization and survival in these complex environments asm.org. Even in populations containing LasR-defective cells (which are common in natural P. aeruginosa populations), the production of 3-oxo-C12-HSL by other cells can modulate bacterial responses at both individual and community levels, enhancing the virulence of mixed populations biorxiv.orgasm.org. This highlights an evolutionary advantage for mixed populations to include LasR-defective cells, as 3-oxo-C12-HSL can still influence their collective behavior biorxiv.orgasm.org.

Analytical Methodologies for Detection and Quantification of N 3 Oxododecanoyl L Homoserine Lactone in Research Settings

Chromatographic Techniques

Chromatography, a cornerstone of analytical chemistry, offers high sensitivity and specificity for the analysis of 3-oxo-C12-HSL. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are powerful tools for the separation, identification, and quantification of this molecule.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS)

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a widely employed and robust method for the detection and quantification of 3-oxo-C12-HSL. dtu.dkresearchgate.net This technique combines the separation capabilities of HPLC with the high selectivity and sensitivity of MS/MS detection.

In a typical HPLC-MS/MS workflow, a sample containing 3-oxo-C12-HSL is injected into an HPLC system, where it is passed through a column packed with a stationary phase. The differential partitioning of 3-oxo-C12-HSL between the mobile and stationary phases allows for its separation from other components in the sample matrix. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are fragmented. Specific fragment ions of 3-oxo-C12-HSL are then detected, providing a high degree of confidence in its identification and enabling accurate quantification. researchgate.net The limit of detection for 3-oxo-C12-HSL using LC-MS/MS can be as low as the parts-per-billion (ppb) range. researchgate.net

Key Research Findings from HPLC-MS/MS Analysis:

| Sample Type | Detected Concentration of 3-oxo-C12-HSL | Reference |

| Pseudomonas aeruginosa Biofilm | 632 ± 381 µM | researchgate.net |

| Pseudomonas aeruginosa Biofilm Effluent | 14 ± 3 nM | researchgate.net |

| Clinical Samples from Dogs with Otitis Externa | Detected, but not quantified | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of acyl-homoserine lactones (AHLs), including 3-oxo-C12-HSL. Due to the relatively low volatility of 3-oxo-C12-HSL, derivatization is often necessary to convert it into a more volatile compound suitable for GC analysis.

One established method involves the conversion of 3-oxo-AHLs to their pentafluorobenzyloxime (PFBO) derivatives. This derivatization targets the 3-oxo functional group, increasing the volatility and improving the chromatographic properties of the analyte. Following derivatization, the sample is injected into the GC, where the derivatized 3-oxo-C12-HSL is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer for detection and quantification. This method has been successfully applied to quantify 3-oxo-AHLs in bacterial biofilm samples. researchgate.net

Biosensor-Based Detection Systems

Biosensor-based detection systems offer a complementary approach to traditional analytical techniques, often providing rapid, sensitive, and cost-effective methods for the detection of 3-oxo-C12-HSL. These systems typically utilize a biological recognition element, such as a receptor protein or a whole cell, coupled to a transducer that converts the binding event into a measurable signal.

Reporter Gene Assays Utilizing N-(3-Oxododecanoyl)-L-homoserine Lactone-Responsive Promoters

Reporter gene assays are a common type of biosensor used for the detection of AHLs. These assays employ a genetically engineered microorganism that produces a readily detectable protein (the reporter) in response to the presence of a specific AHL. For the detection of 3-oxo-C12-HSL, these biosensors typically contain a plasmid with a 3-oxo-C12-HSL-responsive promoter fused to a reporter gene, such as lacZ (encoding β-galactosidase) or lux (encoding luciferase). nih.govresearchgate.net

When 3-oxo-C12-HSL is present in the sample, it diffuses into the biosensor cell and binds to its cognate transcriptional regulator protein. This complex then activates the responsive promoter, leading to the expression of the reporter gene and the production of a measurable signal (e.g., color change, light emission). The intensity of the signal is proportional to the concentration of 3-oxo-C12-HSL. nih.gov For instance, Agrobacterium tumefaciens carrying a traG::lacZ fusion has been used to detect a range of 3-oxo-acyl-HSLs. nih.gov

Whole-Cell Biosensors and Their Specificity

Whole-cell biosensors are living microorganisms that have been engineered to produce a quantifiable signal in the presence of a target analyte. For the detection of 3-oxo-C12-HSL, whole-cell biosensors have been developed that offer high sensitivity and specificity.

An example is the PA14-R3 biosensor, a new whole-cell biosensor for the quantitative detection of 3-oxo-C12-HSL. This biosensor allows for the direct quantification of 3-oxo-C12-HSL across a wide range of concentrations, from picomolar (pM) to micromolar (µM) levels. researchgate.net Such biosensors have proven to be reliable and cost-effective for high-throughput screening of 3-oxo-C12-HSL levels in various samples, including those from clinical settings. researchgate.net The specificity of these biosensors is determined by the cognate receptor protein encoded within the biosensor strain, which preferentially binds to 3-oxo-C12-HSL over other AHLs.

Spectroscopic and Immunochemical Approaches

Spectroscopic and immunochemical methods represent another class of analytical techniques for the detection and characterization of 3-oxo-C12-HSL. These approaches are based on the interaction of the molecule with electromagnetic radiation or with specific antibodies.

While not as commonly used for routine quantification as chromatographic or biosensor-based methods, spectroscopic techniques can provide valuable structural information. Fourier Transform-Infrared Spectroscopy (FT-IR) has been used to identify the functional groups present in N-acyl homoserine lactones, confirming the presence of the characteristic lactone ring. nih.gov Surface-Enhanced Raman Spectroscopy (SERS) has shown promise for the sensitive detection of a related compound, N-Dodecanoyl-DL-homoserine lactone, at nanomolar concentrations. dtu.dk Although not specifically detailed for 3-oxo-C12-HSL, UV-Vis spectroscopy is a general quantitative technique that could potentially be applied. bioglobax.com

Immunochemical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a highly specific approach for the detection of AHLs. nih.govtum.de These assays utilize antibodies that specifically recognize and bind to the target molecule. An ELISA for the detection of N-acyl-homoserine lactones has been developed, providing a quantitative method that can be used for various sample types. nih.govtum.de Furthermore, the generation of human single-chain variable fragments (HuscFvs) capable of neutralizing 3O-C12-HSL demonstrates the potential for developing highly specific immunochemical detection and quantification tools. frontiersin.org

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of AHLs like 3-oxo-C12-HSL. pnas.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure. While it may not be the most sensitive method for quantification, it is unparalleled for structural elucidation. pnas.org

Strategies for Modulating N 3 Oxododecanoyl L Homoserine Lactone Signaling: Quorum Quenching and Inhibition Studies

Enzymatic Degradation of N-(3-Oxododecanoyl)-L-homoserine Lactone (AHL Lactonases, Acylases, Reductases)

Enzymatic degradation is a primary mechanism of quorum quenching, involving enzymes that directly inactivate AHL signal molecules. Three main classes of enzymes are involved: lactonases, acylases, and oxidoreductases. mdpi.comfrontiersin.orgfrontiersin.org

Mechanisms of Enzymatic Quorum Quenching (e.g., Lactone Ring Hydrolysis, Acyl Chain Cleavage, Keto Group Reduction)

Enzymatic quorum quenching operates through distinct molecular mechanisms:

Lactone Ring Hydrolysis: AHL lactonases, such as AiiA and mammalian PONs, hydrolyze the ester bond within the homoserine lactone ring. This reaction opens the ring, converting the cyclic lactone into an N-acyl homoserine, which is biologically inactive. mdpi.comfrontiersin.orgpnas.orgexpasy.orgnih.govacs.orgresearchgate.net The lactone ring's stability is pH-dependent, with increased alkalinity leading to less stability. researchgate.net

Acyl Chain Cleavage: AHL acylases, including PvdQ and QuiP, target the amide bond that links the acyl chain to the homoserine lactone moiety. Cleavage of this bond yields a free fatty acid and homoserine lactone, both of which lack signaling activity. mdpi.comfrontiersin.orgresearchgate.netnih.gov Unlike lactonase activity, acylase-mediated degradation is generally irreversible. frontiersin.org

Keto Group Reduction: Oxidoreductases can inactivate AHLs by modifying the acyl chain, for instance, by reducing a keto group (e.g., at the C3 position) to a hydroxyl group. This chemical alteration renders the AHL signal unable to bind effectively to its cognate receptor, thus disrupting QS. mdpi.comfrontiersin.org

The table below summarizes the key enzymatic mechanisms of AHL degradation:

| Enzyme Class | Mechanism of Action | Effect on AHL Signal Molecule | Examples |

| AHL Lactonase | Hydrolyzes the lactone ring | Opens the ring, forming N-acyl homoserine (inactive) | AiiA, Paraoxonases (PON1, PON2, PON3) |

| AHL Acylase | Cleaves the amide bond | Separates acyl chain from homoserine lactone (inactive) | PvdQ, QuiP, AiiC, HacA, HacB, AhlM |

| Oxidoreductase | Modifies acyl chain (e.g., keto group reduction) | Alters chemical structure, preventing receptor binding (inactive) | Oxidoreductases from Rhodococcus erythropolis W2 and Burkholderia sp. strain GG4 |

Inhibition of N-(3-Oxododecanoyl)-L-homoserine Lactone Biosynthesis

Interfering with the synthesis of 3O-C12-HSL is another effective quorum quenching strategy. This involves targeting the enzymes responsible for AHL production or regulating their expression. mdpi.comfrontiersin.org

Small Molecule Inhibitors Targeting LasI Synthase

The LasI enzyme is the AHL synthase in P. aeruginosa responsible for producing 3O-C12-HSL from substrates 3-oxo-C12-acyl-carrier protein (acyl-ACP) and S-adenosyl-L-methionine. nih.govfrontiersin.orguniprot.org Small molecule inhibitors can be designed to target LasI, thereby preventing the synthesis of 3O-C12-HSL. The crystal structure of LasI reveals a V-shaped substrate-binding cleft and a tunnel accommodating the acyl chain, providing insights for inhibitor design. nih.gov Inhibition of LasI directly reduces the concentration of the autoinducer, thus disrupting the QS system. nih.govoup.com

Genetic Strategies for Downregulating lasI Expression

Genetic approaches can be employed to reduce the expression of the lasI gene, which encodes the LasI synthase. Transcription of lasI is positively regulated by the LasR/3O-C12-HSL complex, forming a positive feedback loop. oup.comarvojournals.org However, lasI transcription is also influenced by other P. aeruginosa transcription factors, such as RsaL and VqsR, and environmental factors. oup.com Genetic manipulation to downregulate lasI expression can lead to a decrease in 3O-C12-HSL production and a subsequent reduction in virulence factors. oup.comarvojournals.orgnih.gov For instance, P. aeruginosalasI mutants show reduced virulence in models of corneal infection. arvojournals.org

Disruption of N-(3-Oxododecanoyl)-L-homoserine Lactone Perception and Receptor Binding

Disrupting the perception of 3O-C12-HSL involves preventing its binding to its cognate receptor, LasR, which is crucial for activating downstream gene expression. mdpi.comfrontiersin.org This can be achieved through the use of QS antagonists or mimics that compete with 3O-C12-HSL for binding to LasR without activating the receptor. Halogenated furanones, for example, produced by Delisea pulchra, are known to inhibit AHL-dependent gene expression by displacing the AHL signal from its reporter protein. mdpi.com Such molecules can effectively block the signal transduction pathway, even if the AHL signal is present. mdpi.comfrontiersin.org

Ecological Significance and Inter Species Interactions of N 3 Oxododecanoyl L Homoserine Lactone

Role in Environmental Microbiomes

N-(3-Oxododecanoyl)-L-homoserine lactone (OOHL), a key quorum-sensing molecule produced by Gram-negative bacteria like Pseudomonas aeruginosa, plays a significant role in shaping the dynamics of microbial communities in various ecological niches researchgate.netabcam.com. Its influence extends beyond intraspecies communication, impacting the structure and function of complex environmental microbiomes.

Occurrence and Function in Soil, Aquatic, and Other Ecosystems

OOHL is ubiquitously present in environments where P. aeruginosa and other producing bacteria thrive, including soil, freshwater, and marine ecosystems. In these environments, OOHL acts as a signaling molecule that regulates the expression of genes involved in virulence, biofilm formation, and the production of secondary metabolites researchgate.netnih.govscispace.com. The formation of biofilms, a process heavily influenced by OOHL, is a crucial survival strategy for bacteria in diverse and often harsh environmental conditions, providing protection from physical and chemical stresses scispace.com. The presence of OOHL can therefore be seen as an indicator of active bacterial communication and community establishment in these ecosystems.

Interkingdom Signaling and Host-Microbe Interactions (Focus on Molecular Mechanisms; excluding clinical)

OOHL is a key player in the complex communication that occurs between bacteria and their eukaryotic hosts, a phenomenon known as interkingdom signaling oup.comnih.gov. This small, lipid-soluble molecule can readily diffuse across host cell membranes and modulate a variety of cellular processes, influencing host-microbe interactions at a molecular level nih.gov.

Influence on Eukaryotic Cells and Tissues in vitro and in animal models (e.g., epithelial cells, fibroblasts, immune cells, goblet cells)

Research has demonstrated that OOHL can exert a wide range of effects on various eukaryotic cell types. In vitro studies have shown that OOHL can induce apoptosis in a variety of cells, including fibroblasts and immune cells nih.govfrontiersin.org. For instance, in fibroblasts, OOHL has been shown to primarily trigger the mitochondria-dependent intrinsic apoptotic pathway nih.gov. Furthermore, OOHL has been observed to modulate the behavior of epithelial cells. In human intestinal epithelial Caco-2 cells, it can influence cell migration in a dose- and time-dependent manner researchgate.net. Studies on intestinal goblet cells have indicated that OOHL can decrease cell viability and induce apoptosis nih.gov. Moreover, OOHL has immunomodulatory effects, impacting the function of immune cells such as neutrophils and macrophages nih.govnih.govasm.org. It can induce the directed migration (chemotaxis) of human polymorphonuclear neutrophils nih.govnih.govasm.org.

| Eukaryotic Cell/Tissue Type | Observed Effect of OOHL | Reference |

|---|---|---|

| Epithelial Cells (e.g., Caco-2) | Modulates cell migration, can induce apoptosis. | researchgate.netphysiology.org |

| Fibroblasts | Induces apoptosis primarily through the mitochondrial pathway. | nih.gov |

| Immune Cells (Neutrophils) | Induces chemotaxis (directed migration). | nih.govnih.govasm.org |

| Immune Cells (Macrophages) | Can modulate inflammatory responses and induce apoptosis. | nih.govnih.gov |

| Goblet Cells (e.g., LS174T) | Decreases cell viability and induces apoptosis. | nih.gov |

Modulation of Host Cellular Processes (e.g., NF-κB pathway, UPR, JAK-STAT, mitochondrial function, cell proliferation, chemotaxis)

OOHL can modulate several key host cellular signaling pathways and processes. One of the well-documented effects is its influence on the NF-κB pathway . OOHL can disrupt lipopolysaccharide (LPS)-induced NF-κB signaling, thereby repressing the expression of pro-inflammatory cytokines in macrophages nih.govspandidos-publications.com. This suggests a mechanism by which P. aeruginosa might evade the host immune response.

OOHL has also been shown to induce the Unfolded Protein Response (UPR) in host cells nih.govspandidos-publications.com. The UPR is a cellular stress response that can, in its later phases, suppress inflammatory responses by inhibiting NF-κB activation nih.govspandidos-publications.com. This OOHL-mediated UPR activation may represent another strategy for immune evasion.

The JAK-STAT pathway , a critical signaling cascade in cytokine signaling and immune responses, has also been implicated in the cellular response to OOHL, although the precise mechanisms are still under investigation researchgate.netfrontiersin.org.

Furthermore, OOHL significantly impacts mitochondrial function . It can induce mitochondrial outer membrane permeabilization, leading to apoptosis nih.gov. Studies have also shown that OOHL can alter mitochondrial energy production and function in intestinal goblet cells nih.gov. It can disrupt mitochondrial respiration and lead to changes in mitochondrial morphology and proteome frontiersin.org.

OOHL also affects cell proliferation and chemotaxis . It has been shown to suppress proliferation in intestinal goblet cells nih.gov. In contrast, it acts as a chemoattractant for neutrophils, inducing their directed migration nih.govnih.govasm.org.

| Cellular Process | Modulatory Effect of OOHL | Reference |

|---|---|---|

| NF-κB Pathway | Disrupts LPS-induced activation, repressing pro-inflammatory cytokine expression. | nih.govspandidos-publications.comnih.gov |

| Unfolded Protein Response (UPR) | Induces UPR, which can subsequently inhibit NF-κB activation. | nih.govspandidos-publications.com |

| JAK-STAT Pathway | Implicated in the cellular response to OOHL. | researchgate.netfrontiersin.org |

| Mitochondrial Function | Induces mitochondrial outer membrane permeabilization, alters energy production, and disrupts respiration. | nih.govnih.govfrontiersin.org |

| Cell Proliferation | Suppresses proliferation in intestinal goblet cells. | nih.gov |

| Chemotaxis | Induces directed migration of neutrophils. | nih.govnih.govasm.org |

Identification of Host Targets (e.g., PPARs, Bitter Taste Receptors, IQGAP1)

Several host cell proteins have been identified as potential targets for OOHL, providing insight into the molecular mechanisms of its action. Peroxisome proliferator-activated receptors (PPARs) , a family of nuclear hormone receptors, have been shown to interact with OOHL nih.gov. This interaction can modulate the expression of cytokines. Specifically, OOHL has been reported to act as an antagonist for PPARγ nih.gov.

Recent studies have also identified Bitter Taste Receptors (T2Rs) as potential targets for OOHL. For instance, OOHL can activate the G-protein-coupled receptor T2R38 asm.org.

Another identified host target is the IQ motif-containing GTPase-activating protein 1 (IQGAP1) researchgate.net. OOHL has been shown to interact and co-localize with IQGAP1 in intestinal epithelial cells, which is thought to mediate the observed effects on cell migration by regulating Rac1 and Cdc42 activity researchgate.netphysiology.org.

Degradation and Persistence of N-(3-Oxododecanoyl)-L-homoserine Lactone in Environmental Matrices

The signaling function of N-(3-Oxododecanoyl)-L-homoserine lactone (C12-HSL) is intrinsically linked to its concentration in the environment, which is governed by the balance between its synthesis and degradation. The persistence of C12-HSL is influenced by both biological and non-biological factors, leading to its inactivation and subsequent impact on quorum sensing-regulated processes. The degradation of C12-HSL can occur through microbial activities and abiotic chemical reactions, each with distinct mechanisms and efficiencies.

Microbial Degradation Pathways in the Environment

A diverse range of microorganisms have evolved the capacity to degrade acyl-homoserine lactones (AHLs), including C12-HSL, thereby interfering with bacterial communication in a process known as quorum quenching. This biological inactivation is primarily enzymatic and follows two main pathways: lactonolysis and acylase-mediated hydrolysis.

The enzymatic degradation of C12-HSL is carried out by two main classes of enzymes: AHL lactonases and AHL acylases. scirp.org AHL lactonases, such as AiiA from Bacillus thuringiensis, hydrolyze the ester bond of the homoserine lactone ring. scirp.orgnih.gov This ring-opening event generates N-(3-oxododecanoyl)-L-homoserine, rendering the molecule unable to bind to its cognate receptor and thus inactivating the signal. mdpi.com The aiiA gene, which codes for this lactonase, is found in numerous subspecies of Bacillus thuringiensis. nih.gov

The second major pathway involves AHL acylases, which cleave the amide bond linking the acyl side chain to the homoserine lactone ring. This reaction yields two products: 3-oxododecanoic acid and L-homoserine lactone. The acylase PvdQ from Pseudomonas aeruginosa is a well-characterized enzyme that demonstrates a preference for AHLs with longer acyl chains, including C12-HSL. nih.govnih.gov

Several bacterial species have been identified for their ability to degrade C12-HSL. For instance, Pseudomonas nitroreducens W-7 can completely metabolize a 0.2 mmol/L concentration of N-(3-oxododecanoyl)-L-homoserine lactone within 48 hours, utilizing it as a source of carbon and energy. nih.govfrontiersin.org The degradation by this strain proceeds rapidly, with 63.6% of the initial amount degraded within the first 12 hours. nih.gov

Table 1: Microbial Enzymes Involved in N-(3-Oxododecanoyl)-L-homoserine Lactone Degradation

| Enzyme | Source Organism | Enzyme Class | Catalytic Efficiency (kcat/KM) (s⁻¹M⁻¹) | Substrate |

|---|---|---|---|---|

| PvdQ | Pseudomonas aeruginosa | Acylase | 2.22 x 10⁴ | 3-oxo-C12-HSL |

| AiiA | Bacillus thuringiensis | Lactonase | Data not specific to 3-oxo-C12-HSL | Broad range AHLs |

| SsoPox | Sulfolobus solfataricus | Lactonase | Data not specific to 3-oxo-C12-HSL | Prefers 3-oxo-C12 HSL |

| GcL | - | Lactonase | Data not specific to 3-oxo-C12-HSL | Degrades 3-oxo-C12-HSL |

This table summarizes key enzymes known to degrade N-(3-Oxododecanoyl)-L-homoserine lactone, their microbial source, class, and reported catalytic efficiencies. nih.govnih.gov

Abiotic Degradation Mechanisms

In addition to microbial enzymatic activity, N-(3-Oxododecanoyl)-L-homoserine lactone is susceptible to abiotic degradation, primarily through pH- and temperature-dependent hydrolysis of the lactone ring, a process known as lactonolysis. nih.gov The stability of the homoserine lactone ring is significantly influenced by the surrounding chemical environment.

The rate of this chemical hydrolysis is notably accelerated under alkaline conditions. nih.gov As the pH increases, the lactone ring becomes more susceptible to cleavage. Temperature also plays a crucial role, with higher temperatures increasing the rate of degradation. Current time information in Delhi, IN. The structure of the acyl side chain also influences stability; for instance, the presence of a 3-oxo group, as in C12-HSL, increases the rate of hydrolysis compared to unsubstituted acyl-HSLs. Current time information in Delhi, IN.

The degradation of C12-HSL in a biological medium (at 37°C) has been shown to follow apparent first-order kinetics, with a reported half-life of approximately 3.8 hours. nih.gov This abiotic degradation yields primarily the ring-opened product, N-(3-oxododecanoyl)-L-homoserine. A secondary, minor degradation product resulting from a non-enzymatic rearrangement has also been identified as a tetramic acid derivative. nih.gov

Table 2: Factors Influencing Abiotic Degradation of N-(3-Oxododecanoyl)-L-homoserine Lactone

| Factor | Effect on Degradation Rate | Primary Degradation Product |

|---|---|---|

| Increasing pH (Alkaline conditions) | Increases | N-(3-oxododecanoyl)-L-homoserine |

| Increasing Temperature | Increases | N-(3-oxododecanoyl)-L-homoserine |

| 3-oxo group on acyl chain | Increases | N-(3-oxododecanoyl)-L-homoserine |

This table outlines the key abiotic factors that influence the degradation rate of N-(3-Oxododecanoyl)-L-homoserine lactone and the resulting primary product of this degradation. nih.govCurrent time information in Delhi, IN.

Future Research Directions and Emerging Paradigms in N 3 Oxododecanoyl L Homoserine Lactone Biology

High-Throughput Screening for Novel Modulators of Signaling

High-throughput screening (HTS) has emerged as a powerful tool for identifying compounds that modulate 3O-C12-HSL signaling, offering avenues for developing new therapeutic agents against bacterial infections. HTS efforts have successfully identified both inhibitors and inducers (agonists) of LasR-dependent gene expression, a key regulatory pathway influenced by 3O-C12-HSL nih.govasm.orgwisc.edu.

An ultra-high-throughput cell-based assay, for instance, screened approximately 200,000 compounds to identify inhibitors of LasR-dependent gene expression in P. aeruginosa nih.govasm.org. This led to the discovery of two notable inhibitors: PD12, a tetrazole with a 12-carbon alkyl tail, exhibiting a 50% inhibitory concentration (IC50) of 30 nM, and V-06-018, a phenyl ring with a 12-carbon alkyl tail, with an IC50 of 10 µM. Structurally, these compounds bore resemblance to 3O-C12-HSL, suggesting a competitive binding mechanism nih.gov. Crucially, these identified inhibitors not only impacted the transcription of virulence genes but also significantly reduced the production of virulence factors such as elastase and pyocyanin (B1662382) in wild-type P. aeruginosa nih.govasm.org.

Beyond structural analogs, HTS has also revealed non-native modulators that are structurally dissimilar to AHLs. An example is TP-1, a triphenyl derivative, which acts as an inducer of LasR and demonstrates higher stability and more prolonged activity compared to the native 3O-C12-HSL wisc.edu. Furthermore, HTS methodologies are being refined for the identification and characterization of AHL-degrading enzymes, often referred to as quorum quenching enzymes, which represent another strategy for interfering with bacterial communication researchgate.netresearchgate.net. An optimized fluorescamine-based assay, for example, has been developed for high-throughput detection of AHL acylase activity researchgate.net.

Table 1: Examples of 3O-C12-HSL Modulators Identified via HTS

| Modulator | Type | Structure Similarity to 3O-C12-HSL | IC50 / Activity | Effect on Virulence Factors |

| PD12 | Inhibitor | Similar (tetrazole with 12-C alkyl tail) | 30 nM IC50 nih.gov | Reduces elastase, pyocyanin nih.govasm.org |

| V-06-018 | Inhibitor | Similar (phenyl ring with 12-C alkyl tail) | 10 µM IC50 nih.gov | Reduces elastase, pyocyanin nih.govasm.org |

| TP-1 | Inducer | Dissimilar (triphenyl derivative) | Higher stability, prolonged activity wisc.edu | Not directly specified as affecting virulence factors in this context |

Systems Biology Approaches to Map Complex Regulatory Networks

Systems biology provides a holistic framework to unravel the intricate regulatory networks governed by 3O-C12-HSL. P. aeruginosa possesses a highly complex QS network, primarily orchestrated by two N-acyl homoserine lactone (AHL) systems, LasI/LasR and RhlI/RhlR, alongside the Pseudomonas quinolone signal (PQS) system pnas.orgnih.govfrontiersin.orgbiorxiv.orgresearchgate.netresearchgate.net.

3O-C12-HSL serves as the principal signaling molecule for the LasI/LasR system, where it is synthesized by the LasI enzyme and recognized by the LasR receptor nih.govfrontiersin.orgbiorxiv.orgresearchgate.netresearchgate.netnih.govf1000research.comnih.gov. This LasI/LasR system operates hierarchically, influencing the function of the RhlI/RhlR system, which in turn utilizes N-butanoyl-L-homoserine lactone (C4-HSL) as its signal pnas.orgnih.govfrontiersin.orgbiorxiv.orgresearchgate.netnih.gov.

Systems biology and network analyses have illuminated the profound impact of 3O-C12-HSL on host cells. For instance, studies have shown that 3O-C12-HSL can trigger hyperinflammatory responses in cystic fibrosis airway epithelial cells. These responses are characterized by a significant prevalence of over-represented innate immune pathways, interconnected by calcium-dependent transcription factors that govern the transcriptional responses of affected cells plos.orgebi.ac.uk. Transcriptomic analyses of immune cells exposed to 3O-C12-HSL have further pinpointed the involvement of key cellular pathways, including JAK-STAT, NF-κB, and TNF signaling, with confirmed inhibition of JAK1 and STAT1 phosphorylation nih.gov. The application of systems biology is crucial for developing models that accurately describe the intricate interactions and regulatory feedback loops within these complex biological processes nih.gov.

Advanced Imaging Techniques for Spatiotemporal Analysis of AHL Dynamics

Understanding the spatiotemporal dynamics of AHLs, particularly 3O-C12-HSL, is critical for comprehending microbial behavior, especially within structured environments like biofilms researchgate.netbiorxiv.orgresearchgate.netnih.govbiorxiv.org. Advanced imaging techniques are instrumental in visualizing gene expression and regulatory functions in surface-associated microbial communities researchgate.net.

A range of sophisticated chemical imaging tools has been employed to map the two-dimensional chemical profiles of bacteria and their secreted molecules. These include confocal Raman Microscopy, surface-enhanced Raman spectroscopy (SERS), matrix-assisted laser desorption/ionization (MALDI), secondary ion mass spectrometry (SIMS), desorption electrospray ionization (DESI), and electrochemical imaging researchgate.net. These techniques enable researchers to visualize the distribution of chemical products, such as AHLs, produced by microbes growing on surfaces researchgate.net.

Experimental setups often involve adding 3O-C12-HSL directly to plate media to observe its effects on bacterial colonies, with fluorescent imaging used to quantify growth and expansion researchgate.netbiorxiv.orgnih.gov. Studies on the spatial-temporal dynamics in P. aeruginosa have revealed that the integration of competing diffusive cues, such as QS signals (3O-C12-HSL and C4-HSL) and growth-limiting nutrients, facilitates bacterial communication over centimeter distances. This complex interplay leads to distinct expression patterns that are not observed in well-mixed liquid cultures biorxiv.orgbiorxiv.org.

Synthetic Biology Applications Utilizing N-(3-Oxododecanoyl)-L-homoserine Lactone Signaling Pathways

Synthetic biology harnesses bacterial quorum sensing pathways, including those involving 3O-C12-HSL, to engineer novel biological systems with diverse applications. These applications span biofilm engineering, coordinating microbial consortia, controlling population density, creating biological patterns, biosensing, biocomputing, growth-coupled metabolic engineering, and even developing strategies for solid tumor therapy rsc.orgresearchgate.netbiorxiv.org.

The LasI/LasR system, with its well-characterized 3O-C12-HSL signaling molecule, holds significant promise for synthetic biology. Its unidirectional promoter, which is upregulated by LasR at high cell densities, provides a robust regulatory mechanism for engineered circuits researchgate.net. Researchers are developing cyanobacterial quorum sensing toolkits, where LasR-based circuits demonstrate a high dynamic range of response to 3O-C12-HSL acs.org. Furthermore, it has been shown to be feasible to introduce and optimize AHL production pathways in organisms like Synechocystis elongatus, with LasI-expressing strains capable of accumulating up to 500 nM of 3O-C12-HSL acs.org.

Beyond cellular engineering, the principles of 3O-C12-HSL signaling have been applied to develop cell-free biosensors and engineered "sense-and-kill" bacteria. These systems utilize P. aeruginosa QS pathways, with 3O-C12-HSL or C4-HSL serving as biomarkers for detection and targeted intervention biorxiv.org.

Investigating LasR-Independent Roles of N-(3-Oxododecanoyl)-L-homoserine Lactone

While LasR is traditionally considered the primary receptor for 3O-C12-HSL in P. aeruginosa, emerging research indicates significant LasR-independent roles for this molecule, both within the bacterium and in its interactions with host cells biorxiv.orgasm.orgpnas.orgresearchgate.netoup.com.

Studies have shown that even in a P. aeruginosa triple mutant lacking functional LasR, RhlR, and QscR, acyl-HSLs can still regulate at least 37 genes, pointing to LuxR homolog-independent gene regulation pnas.org. Furthermore, when P. aeruginosa grows on surfaces, it can produce 3O-C12-HSL even in the absence of LasR. This signal retains its ability to modulate QS-regulated responses, often in a manner dependent on C4-HSL and the RhlR function biorxiv.orgasm.org. This LasR-independent production and activity of 3O-C12-HSL upon surface association is a conserved adaptation observed in naturally occurring environmental and clinical LasR-defective isolates, suggesting an alternative, crucial function for the signal asm.org. Notably, this LasR-independent 3O-C12-HSL can still upregulate the expression of virulence determinants like pyocyanin in neighboring cells asm.org.

Beyond its bacterial signaling roles, 3O-C12-HSL has direct effects on host cells, independent of its interaction with bacterial LasR. It can induce immunomodulatory effects and trigger apoptosis in various host cells nih.govresearchgate.net. This includes the upregulation of genes encoding inflammatory cytokines, with these host responses occurring independently of Toll-like receptor and NOD pathways ebi.ac.ukresearchgate.net. The presence of 3O-C12-HSL in the sputum and infected lungs of cystic fibrosis patients underscores its clinical relevance and its direct impact on host immunity, even in the absence of the canonical LasR-mediated bacterial signaling frontiersin.orgresearchgate.netebi.ac.ukresearchgate.netnih.govresearchgate.netoup.com.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.